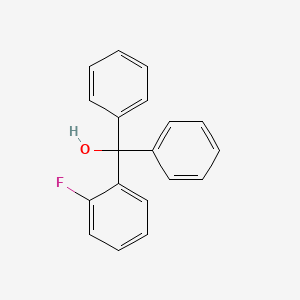
1-Ethyl-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(o-tolyl)urea is an organic compound with the molecular formula C10H14N2O It is a derivative of urea, where the hydrogen atoms are replaced by an ethyl group and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(o-tolyl)urea can be synthesized through the reaction of o-toluidine with ethyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as toluene. The reaction proceeds as follows: [ \text{o-Toluidine} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring in the o-tolyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of urea derivatives with additional functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-Ethyl-3-(o-tolyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(o-tolyl)urea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-Ethyl-3-(p-tolyl)urea
- 1-Ethyl-3-(4-fluorophenyl)urea
- 1-Benzyl-3-(2-pyridin-2-ylethyl)urea
- 1-Phenethyl-3-(o-tolyl)urea
Comparison: 1-Ethyl-3-(o-tolyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
67961-70-0 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-ethyl-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C10H14N2O/c1-3-11-10(13)12-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,11,12,13) |
InChI Key |
NSRJDXXKOSLQKG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)
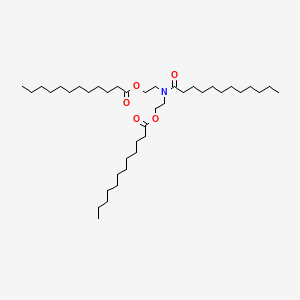
![13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane](/img/structure/B11948498.png)
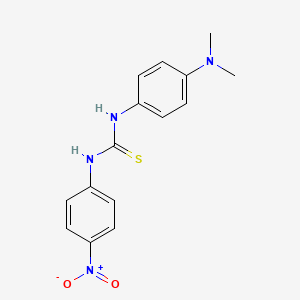
![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)
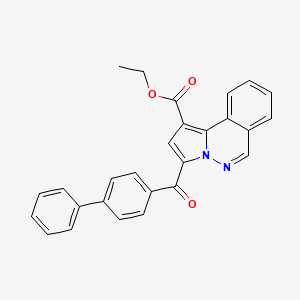


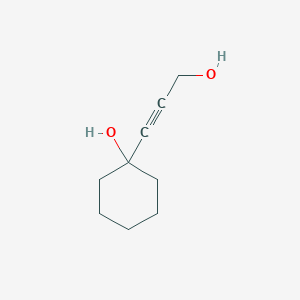
![4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol](/img/structure/B11948522.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11948530.png)
![Dibenz[a,j]anthracene-7,14-dione](/img/structure/B11948534.png)

